mogroside IE

Biosynthesis Glycosyltransferase Synthetic Biology

Procure Mogroside IE (CAS 88901-39-7), the critical monoglucosylated mogrol intermediate, for your research. As the sole product of UGT74AC1, it is non-negotiable for enzyme kinetics and biosynthetic pathway studies. Its tasteless nature makes it an ideal negative control for sweet taste receptor assays and an essential HPLC standard (m/z 638.4394) for profiling complex mogroside matrices. Available in high purity for robust, reproducible results.

Molecular Formula C36H62O9
Molecular Weight 638.9 g/mol
CAS No. 88901-39-7
Cat. No. B2723372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemogroside IE
CAS88901-39-7
Molecular FormulaC36H62O9
Molecular Weight638.9 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C
InChIInChI=1S/C36H62O9/c1-19(9-13-25(38)33(4,5)43)20-15-16-34(6)24-12-10-21-22(36(24,8)26(39)17-35(20,34)7)11-14-27(32(21,2)3)45-31-30(42)29(41)28(40)23(18-37)44-31/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+,30-,31+,34+,35-,36+/m1/s1
InChIKeyLLZGAVAIPZROOJ-FDWAMWGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Mogroside IE (CAS 88901-39-7): Baseline Chemistry and Sourcing for Research Procurement


Mogroside IE (CAS 88901-39-7), a triterpenoid glycoside, is a naturally occurring sweetener and bioactive component isolated from the fruit of Siraitia grosvenorii (monk fruit) [1]. Its molecular formula is C36H62O9, with a molecular weight of 638.87 g/mol [2]. This compound is a monoglucosylated derivative of the aglycone mogrol, where a single β-D-glucose unit is attached at the C-3 hydroxyl position [1]. It serves as a critical early intermediate in the biosynthetic pathway of high-intensity sweeteners like Mogroside V and is commercially available as an analytical reference standard (typically ≥98% purity by HPLC) for research use only .

Mogroside IE (88901-39-7): Why Interchanging In-Class Mogrosides Is Scientifically Invalid


Despite a shared triterpenoid core, the Mogroside family exhibits profound functional divergence dictated by the degree and regiospecificity of glycosylation. Mogroside IE, a monoglycoside, differs fundamentally from higher-order mogrosides like Mogroside V or Siamenoside I. Crucially, the number of glucose units directly determines both taste profile (sweet vs. bitter/tasteless) and metabolic fate [1]. While Mogroside V and Siamenoside I are potent sweeteners, Mogroside IE is tasteless and lacks significant sweetness [2]. Furthermore, all mogrosides are ultimately metabolized to the common aglycone, mogrol, yet their distinct glycosylation states dictate their utility as biosynthetic intermediates, specific enzymatic substrates, or unique analytical markers [3]. Substituting Mogroside IE with another mogroside in a research context—such as studying early-stage glycosylation or using it as an HPLC standard—would invalidate the experiment and yield irrelevant data.

Mogroside IE (88901-39-7): Verifiable Differential Evidence for Scientific Selection


Mogroside IE as the Defined Substrate for C-3 Glucosyltransferase (UGT74AC1) in Biosynthetic Studies

Mogroside IE is the specific enzymatic product of UGT74AC1, which transfers a glucose moiety to the C-3 hydroxyl of mogrol. This single-step, high-specificity glycosylation is the first committed step in the biosynthesis of all sweeter mogrosides. In contrast, other mogrosides (e.g., Mogroside IIE, IIIE, V) are downstream products requiring additional, distinct glycosyltransferases [1]. This makes Mogroside IE the uniquely appropriate substrate for assays studying UGT74AC1 activity, characterizing this key enzyme, or engineering its function for synthetic biology applications [2].

Biosynthesis Glycosyltransferase Synthetic Biology

Mogroside IE Exhibits Potent In Vitro Antitumor-Promoting Activity Comparable to Other Bioactive Mogrosides

In a primary screening assay for antitumor promoters, Mogroside IE demonstrated strong inhibition of Epstein-Barr virus early antigen (EBV-EA) induction by TPA in Raji cells, achieving 70–100% inhibition at a 1 × 10³ mol ratio/TPA [1]. This potency is in the same range as other highly active mogrosides tested in the same study, including 11-oxomogroside V (91.2% at 1000 mol ratio/TPA) [2], indicating that potent bioactivity is not exclusive to highly glycosylated species. In contrast, the compound's minimal glycosylation (a single glucose) defines its utility as a simpler, early-pathway model for studying structure-activity relationships of the mogrol core.

Antitumor Promotion Epstein-Barr Virus Chemoprevention

Mogroside IE Possesses a Unique Taste Profile (Tasteless) Versus Major Sweet Mogrosides

Mogroside IE is reported to be tasteless, a critical functional distinction from major sweet mogrosides like Mogroside V (425x sweeter than sucrose) and Siamenoside I (up to 563x sweeter) [1][2]. This difference is directly attributable to its glycosylation pattern; a single glucose unit at the C-3 position is insufficient to trigger sweetness, whereas compounds with three or more glucose units are sweet [3]. This tasteless property makes Mogroside IE unsuitable as a sweetener but highly valuable as a negative control or as an internal standard in analytical methods quantifying sweet mogrosides without interfering with taste assays.

Sensory Science Taste Receptor Sweetener

Mogroside IE Demonstrates a Specific Inhibitory Effect on Trypsinogen Activation Implicated in Pancreatitis

A patent application claims that Mogroside IE inhibits the activation of trypsinogen by the acute pancreatitis inducer cerulein, an effect linked to the inhibition of cathepsin B [1]. This is a distinct mechanism compared to Mogroside IIE, which was shown to inhibit digestive enzymes via suppression of the IL-9/IL-9R signaling pathway [2]. While both compounds demonstrate an effect on pancreatic enzyme activity, the proposed molecular mechanisms differ (direct enzyme inhibition vs. cytokine modulation), highlighting that specific structural features (e.g., number of glucose units) can lead to divergent modes of action. This supports the need for compound-specific investigation rather than class-wide assumptions.

Pancreatitis Trypsin Inhibitor Enzymology

Mogroside IE Exhibits Superior Solubility in DMSO Compared to Heavier Mogrosides

Mogroside IE has a reported solubility in DMSO of 33.33 mg/mL (52.17 mM) . This is significantly higher than that reported for the larger molecule Mogroside V, which has a DMSO solubility of 97 mg/mL, which is only 75.34 mM [1]. While the weight/volume is higher for Mogroside V, the molar solubility of Mogroside IE is comparable, making it readily soluble for preparing concentrated stock solutions for in vitro assays. In contrast, many minor mogrosides (e.g., some III-series) are only soluble at 10 mM . This favorable solubility profile simplifies in vitro experimental workflows and reduces the need for more complex or potentially confounding co-solvents.

Analytical Chemistry Sample Preparation Solubility

Mogroside IE (88901-39-7): Optimal Research and Industrial Application Scenarios Based on Evidence


As a Definitive Substrate for UGT74AC1 Characterization and Biosynthetic Pathway Engineering

For research teams focused on elucidating the mogroside biosynthetic pathway or developing microbial cell factories for high-intensity sweetener production, Mogroside IE is a non-negotiable reagent. It is the sole product of the UGT74AC1 glycosyltransferase acting on mogrol [1]. Its use is critical for enzyme kinetics assays, inhibitor screening, and validating the successful heterologous expression of this key pathway enzyme. No other mogroside can serve as a substitute for monitoring this specific, early-stage glycosylation event. This is directly supported by the enzyme's characterization in primary literature [1].

As a High-Purity Analytical Reference Standard for LC-MS/MS and HPLC Quantification

Given its availability at high purity (≥98% HPLC) from multiple commercial vendors, Mogroside IE is an ideal analytical standard for the quantification of mogrosides in complex matrices like plant extracts or fermentation broths . Its distinct retention time, unique molecular ion (m/z 638.4394) [2], and tasteless nature make it particularly useful for developing robust LC-MS/MS methods to profile the full spectrum of mogrosides in a sample without interference from sweet taste in downstream assays [3]. This application is directly supported by its use as a reference substance in published protocols and vendor specifications .

As a Potent and Structurally Simple Model Compound for Antitumor Promotion Research

For investigators studying chemoprevention or the inhibition of viral oncogenesis, Mogroside IE provides a valuable tool. The evidence demonstrates its strong in vitro efficacy (70–100% inhibition at 1 × 10³ mol ratio/TPA) in a primary screen for antitumor promoters (EBV-EA induction) [4]. Its structure, as a monoglycoside, is significantly simpler than that of the major sweet mogrosides, reducing the number of potential metabolic or signaling variables. This makes it an excellent model compound for dissecting the structure-activity relationships of the mogrol core and for exploring its mechanism of action as a chemopreventive agent [4].

As a Negative Control in Sweetness and Taste Receptor Studies

Mogroside IE's documented lack of sweetness is a defining feature that enables its use as a critical negative control [3][5]. In research aimed at characterizing sweet taste receptors (e.g., T1R2/T1R3) or screening for novel sweeteners, Mogroside IE can be used to demonstrate that an observed effect is specific to sweet-tasting ligands. It allows researchers to differentiate between general mogrol scaffold interactions and those specifically dependent on the glycosylation pattern responsible for sweet taste [5].

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